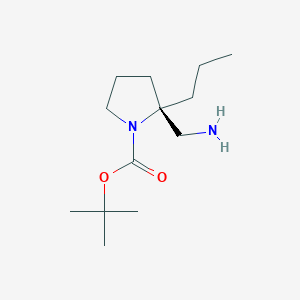

tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate is a chiral molecule that is likely to be an intermediate or a building block in the synthesis of various biologically active compounds. The presence of tert-butyl and pyrrolidine rings suggests that it could be used in the synthesis of pharmaceuticals or as a chiral auxiliary in asymmetric synthesis.

Synthesis Analysis

The synthesis of related compounds often involves the use of chiral auxiliaries or starting materials that can induce chirality in the final product. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates involves kinetic resolution of a cyclopentene derivative . Similarly, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, which could be related to the synthesis of this compound . The practical synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, demonstrates the use of diastereo- and enantioselective reactions starting from simple precursors like ethyl crotonate and L-alanine .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . These techniques are essential for confirming the stereochemistry and purity of the synthesized compounds.

Chemical Reactions Analysis

The tert-butyl group in the compound is often used as a protecting group for amines and alcohols due to its steric bulk and ease of removal under acidic conditions. The presence of an aminomethyl group suggests that the compound could undergo nucleophilic substitution reactions or be used in the formation of amides and Schiff bases . The pyrrolidine ring could also participate in various ring-opening or ring-closing reactions depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its melting point, boiling point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are crucial for handling the compound during synthesis and purification. Thermal and crystallographic studies of related compounds, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, provide insights into the stability and solid-state properties of such molecules .

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis Processes : Research has been conducted on the synthesis of various tert-butyl esters and derivatives. For example, the synthesis of tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate from L-Serine, and the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur (Khadse & Chaudhari, 2015); (Çolak et al., 2021).

Molecular Structure Analysis : Investigations into the molecular structure of tert-butyl derivatives, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been carried out using spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Chemical Reactions and Catalysis

Catalytic Reactions : Research includes the use of tert-butylamine in palladium-catalyzed multicomponent reactions, demonstrating its role in the formation of aminopyrroles and bicyclic analogues (Qiu et al., 2017).

Synthetic Precursors : Tert-butyl derivatives serve as precursors in the synthesis of various biologically significant compounds. For instance, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a key intermediate in the synthesis of medically relevant compounds like omisertinib (Zhao et al., 2017).

Unnatural Amino Acids in Protein Research

- NMR Tag for High-Molecular-Weight Systems : O-tert-Butyltyrosine, an unnatural amino acid, is utilized as an NMR tag in protein research due to its distinct signal properties, aiding in the analysis of high-molecular-weight systems and measurement of ligand binding affinities (Chen et al., 2015).

Crystallography and Thermal Analysis

Crystallographic Studies : Crystallographic analysis of various tert-butyl derivatives, such as tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, has been performed to understand their molecular packing and stability, providing insights into their structural properties (Singh et al., 2016).

Thermal Analysis : Thermal behaviors of tert-butyl compounds are also studied to understand their stability and decomposition properties, which are crucial for their applications in various chemical syntheses.

Miscellaneous Applications

Kinetic Resolutions : Tert-butyl derivatives have been used in kinetic resolution processes, contributing to the synthesis of specific enantiomers of various compounds, highlighting their role in stereoselective syntheses (Davies et al., 2003).

Synthesis of Natural Products : They are key intermediates in the synthesis of vital natural products, such as Biotin, demonstrating their importance in biosynthetic pathways (Qin et al., 2014).

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-7-13(10-14)8-6-9-15(13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLZPXOEANKHEL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CCCN1C(=O)OC(C)(C)C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3013656.png)

![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)

![N-[2-(1-Methylpyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B3013664.png)

![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)